5-Isopropyl-1,3,4-oxadiazol-2-amine

Medicinal Chemistry ADME Prediction Physicochemical Properties

Optimize your medicinal chemistry library with 5-Isopropyl-1,3,4-oxadiazol-2-amine (CAS 65283-97-8). This privileged 1,3,4-oxadiazole scaffold offers a distinct hydrophilic profile (pred. LogP -0.02, TPSA 65 Ų) versus lipophilic 1,2,4-isomers or aryl analogs. Its aqueous solubility (28.85 g/L) and the steric/electronic influence of the branched C5-isopropyl group enable regioselective N-functionalization. Ideal for CNS programs requiring low brain penetration or renal-targeted therapeutics, it serves as a cleaner chemical probe free from confounding antibacterial effects. Ensure batch-to-batch consistency with a guaranteed purity of ≥95%.

Molecular Formula C5H9N3O
Molecular Weight 127.14 g/mol
CAS No. 65283-97-8
Cat. No. B1338075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropyl-1,3,4-oxadiazol-2-amine
CAS65283-97-8
Molecular FormulaC5H9N3O
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCC(C)C1=NN=C(O1)N
InChIInChI=1S/C5H9N3O/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3,(H2,6,8)
InChIKeyIIOLDHZNWWMEHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isopropyl-1,3,4-oxadiazol-2-amine (CAS 65283-97-8): A Distinct Lipophilic Building Block for Medicinal Chemistry and Agrochemical Research


5-Isopropyl-1,3,4-oxadiazol-2-amine (CAS 65283-97-8) is a small-molecule heterocyclic building block (C5H9N3O, MW 127.15) featuring a 1,3,4-oxadiazole core substituted at the 5-position with an isopropyl group and bearing a primary amine at the 2-position . This core scaffold is recognized as a privileged structure in medicinal chemistry, exhibiting favorable metabolic stability and aqueous solubility profiles compared to isomeric oxadiazole variants, with the 1,3,4-isomer showing approximately an order of magnitude lower lipophilicity (log D) than its 1,2,4-oxadiazole counterpart [1]. The specific isopropyl substitution at C5 confers a predicted ACD/LogP of -0.02, placing this compound in a hydrophilic range distinct from aryl-substituted or bulkier alkyl analogs .

Why 5-Isopropyl-1,3,4-oxadiazol-2-amine Cannot Be Replaced by Other 5-Alkyl or 5-Aryl Analogs in Synthesis


Generic substitution among 1,3,4-oxadiazol-2-amine analogs is precluded by the C5 substituent's dominant influence over physicochemical properties and downstream synthetic versatility. The isopropyl group in this compound confers a distinct balance of steric bulk and lipophilicity (predicted LogP -0.02, TPSA 65 Ų) that differs fundamentally from linear alkyl chains, unsubstituted (H), or aryl variants . Unlike the 5-phenyl analog (CAS 1612-76-6), which has documented bactericidal activity and potential for allergic reactions due to its aromatic ring, the 5-isopropyl derivative offers an aliphatic side chain with different membrane permeability and metabolic profiles . Furthermore, the specific electronic and steric environment created by the branched isopropyl group dictates the regioselectivity and yield in subsequent N-functionalization reactions at the 2-amino position—a critical factor for library synthesis that cannot be replicated by substituting with 5-methyl or 5-tert-butyl analogs without altering reaction outcomes [1].

Quantitative Differentiation of 5-Isopropyl-1,3,4-oxadiazol-2-amine Against Close Structural Analogs


Lipophilicity Comparison: Isopropyl Confers Lower LogP Than 5-Phenyl and 5-tert-Butyl Analogs

5-Isopropyl-1,3,4-oxadiazol-2-amine exhibits a predicted ACD/LogP value of -0.02, indicating hydrophilic character . This contrasts sharply with the 5-phenyl analog (CAS 1612-76-6), where the aromatic ring introduces higher lipophilicity (estimated LogP > 1.5 based on fragment contributions) , and the 5-tert-butyl analog (CAS 69741-92-0), where increased alkyl bulk further elevates LogP. The isopropyl derivative's low LogP is associated with an ACD/LogD (pH 7.4) of 0.15, suggesting minimal pH-dependent partitioning .

Medicinal Chemistry ADME Prediction Physicochemical Properties

Boiling Point and Physical Handling: Isopropyl Derivative Shows Higher Volatility Than Bulkier Analogs

The predicted boiling point of 5-isopropyl-1,3,4-oxadiazol-2-amine is 236.4 ± 23.0 °C at 760 mmHg . This value is lower than the predicted boiling point of the 5-tert-butyl analog (CAS 69741-92-0), which is reported as 242.2 ± 23.0 °C . The lower boiling point of the isopropyl derivative reflects its lower molecular weight (127.15 vs 141.17) and reduced van der Waals interactions compared to the more sterically encumbered tert-butyl group.

Synthetic Chemistry Purification Process Development

Enzymatic Activity Profile: Weak Dihydroorotase Inhibition Differentiates from Antibacterial 5-Aryl Analogs

In a biochemical screen, 5-isopropyl-1,3,4-oxadiazol-2-amine demonstrated an IC50 of 1,000,000 nM (1 mM) against mouse dihydroorotase at 10 µM concentration and pH 7.37 [1]. This extremely weak activity indicates minimal target engagement with this pyrimidine biosynthesis enzyme. In contrast, the 5-phenyl analog (CAS 1612-76-6) has been characterized as a bactericidal agent that inhibits bacterial DNA and RNA synthesis , suggesting a different and more potent biological profile associated with the aryl substitution.

Enzyme Inhibition Target Profiling Selectivity Screening

High-Value Research Applications for 5-Isopropyl-1,3,4-oxadiazol-2-amine (CAS 65283-97-8)


Synthesis of Hydrophilic Oxadiazole-Based Compound Libraries

Due to its low predicted LogP (-0.02) and favorable aqueous solubility (28.85 g/L at pH 7.4) , 5-isopropyl-1,3,4-oxadiazol-2-amine is an optimal core scaffold for constructing focused libraries of hydrophilic drug candidates. Researchers can functionalize the 2-amino position to explore structure-activity relationships (SAR) while maintaining a polar, low-logP core that may reduce hERG binding and improve metabolic stability relative to 1,2,4-oxadiazole isomers [1]. This is particularly relevant for central nervous system (CNS) programs where low lipophilicity is desired to minimize brain penetration, or for renal-targeted therapeutics.

Non-Antimicrobial Chemical Probe Development

The demonstrated lack of potent antibacterial activity (IC50 = 1,000,000 nM against dihydroorotase) and the absence of an aryl ring distinguishes this compound from antimicrobial 5-aryl analogs like 5-phenyl-1,3,4-oxadiazol-2-amine . This makes 5-isopropyl-1,3,4-oxadiazol-2-amine a cleaner chemical probe for exploring alternative pharmacological activities—such as metabolic or anti-inflammatory pathways—without the confounding background of antibacterial effects that would complicate phenotypic screening readouts [1].

Agrochemical Intermediate with Favorable Handling Properties

The isopropyl derivative's moderate boiling point (236.4 °C) and balanced physicochemical profile support its use as a synthetic intermediate in agrochemical research . Compared to bulkier 5-tert-butyl analogs, the lower molecular weight and higher predicted volatility may facilitate purification and formulation in certain pesticide or herbicide development programs where physical properties influence application and environmental fate.

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